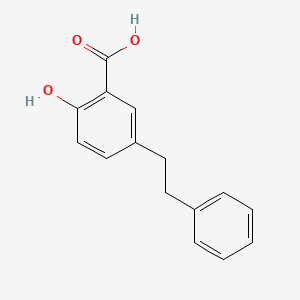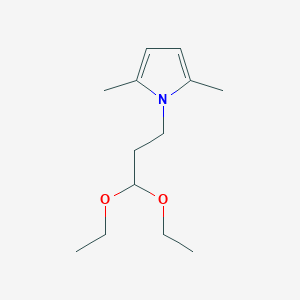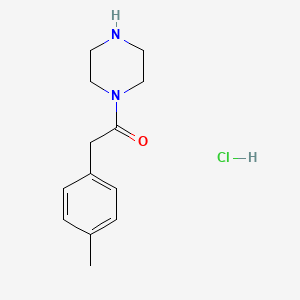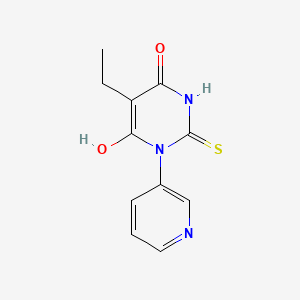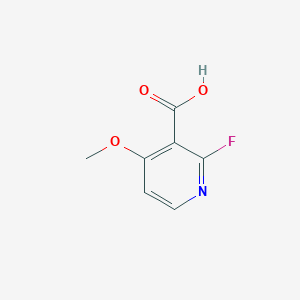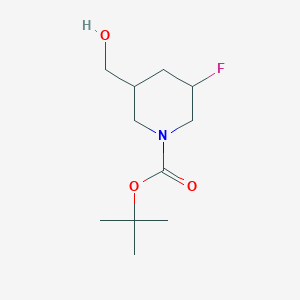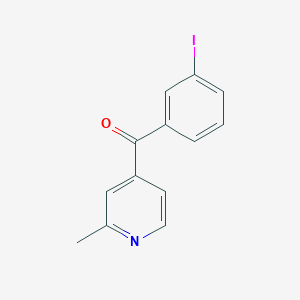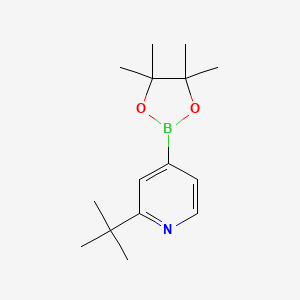
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (TB-TMD) is a boron-containing heterocyclic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. TB-TMD is a versatile compound that can be used in a variety of ways, such as in the synthesis of other molecules, as a catalyst, and as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis and Intermediate Use
- Synthesis of Biologically Active Compounds : This compound has been utilized as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields significant results (Kong et al., 2016).
Structural Analysis and Properties
- Crystal Structure and DFT Studies : The molecular structures of compounds containing this chemical have been confirmed through various methods like FTIR, NMR spectroscopy, and mass spectrometry. Studies also include X-ray diffraction and conformational analysis using density functional theory (DFT). These studies aid in understanding the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactivity and Stability
- Understanding Chemical Reactivity : Research on pyridin-2-ylboron derivatives, including this compound, has helped in understanding structural differences and their impact on chemical reactivity and stability. These insights are crucial for developing new chemical reactions and compounds (Sopková-de Oliveira Santos et al., 2003).
Applications in Materials Science
- Development of Deeply Colored Polymers : The compound has been used in the synthesis of polymers with specific properties like color and solubility. Such polymers find applications in materials science and engineering (Welterlich et al., 2012).
Nanoparticle Formation and Fluorescence
- Formation of Bright Fluorescent Nanoparticles : It has been employed in the creation of fluorescent nanoparticles, showcasing its potential in the field of nanotechnology and imaging (Fischer et al., 2013).
Catalysis and Chemical Reactions
- Role in Suzuki Coupling Reactions : The compound plays a significant role in facilitating Suzuki coupling reactions, which are essential in organic chemistry for creating various chemical bonds and structures (Bethel et al., 2012).
Potential in Drug Development
- Lead Selection in Malaria Treatment : A study highlighted the structure-activity relationship studies of related compounds for preclinical development in malaria treatment, demonstrating its potential utility in drug development (Chavchich et al., 2016).
Propriétés
IUPAC Name |
2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)12-10-11(8-9-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUJKCTIFASAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



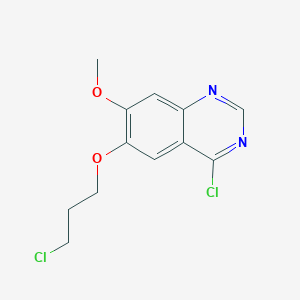
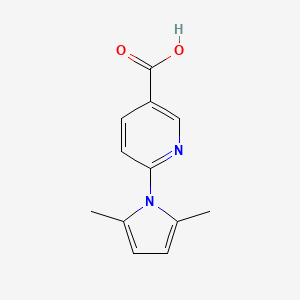
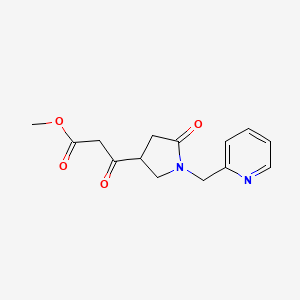
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
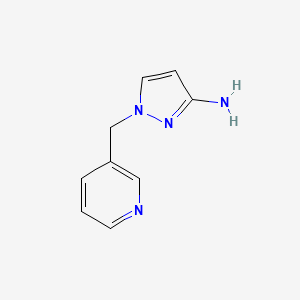
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
